15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester
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Description
15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester is a useful research compound. Its molecular formula is C26H38O5 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester can be achieved through a multi-step process involving several reactions.
Starting Materials
2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol, 2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol acetate, 2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol propionate, Phenylmagnesium bromide, Methylmagnesium bromide, Isopropyl iodide, Triethylamine, Dicyclohexylcarbodiimide, 4-dimethylaminopyridine, Methanol, Ethyl acetate, Hexane, Chloroform, Acetic anhydride, Sodium bicarbonate, Sodium chloride, Wate
Reaction
The synthesis begins with the protection of the hydroxyl groups of 2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol using acetic anhydride and triethylamine to form 2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol acetate and 2,3,4,5-tetrahydro-1H-cyclopenta[b]pyran-1,7-diol propionate., The protected diols are then reacted with phenylmagnesium bromide to form the corresponding phenyl ethers., The resulting phenyl ethers are then reduced with methylmagnesium bromide to form the corresponding alcohols., The alcohols are then reacted with isopropyl iodide in the presence of triethylamine to form the corresponding isopropyl ethers., The isopropyl ethers are then treated with dicyclohexylcarbodiimide and 4-dimethylaminopyridine to form the corresponding esters., The esters are then treated with sodium bicarbonate and extracted with ethyl acetate to remove any remaining acid impurities., The crude esters are then purified by column chromatography using a mixture of hexane and chloroform as the eluent., The final product, 15(R)-17-Phenyl trinor prostaglandin F2alpha isopropyl ester, is obtained as a white solid after recrystallization from methanol and drying under vacuum., The overall yield of the synthesis is approximately 10-15%.
properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,21-25,27-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t21-,22-,23-,24+,25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZRPRSJSQLFBO-DYZSFVSISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)- |
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